molecular formula C9H14O B14660780 1H-Inden-1-ol, 2,3,4,5,6,7-hexahydro- CAS No. 39832-95-6

1H-Inden-1-ol, 2,3,4,5,6,7-hexahydro-

Cat. No.: B14660780
CAS No.: 39832-95-6
M. Wt: 138.21 g/mol
InChI Key: GHZKARYAYJIDPW-UHFFFAOYSA-N
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Description

1H-Inden-1-ol, 2,3,4,5,6,7-hexahydro- is a chemical compound with the molecular formula C9H14O. It is a derivative of indene, characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of the indene ring system. This compound is also known by its CAS Registry Number 695-90-9 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Inden-1-ol, 2,3,4,5,6,7-hexahydro- can be synthesized through various methods. One common approach involves the hydrogenation of indene in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This process reduces the double bonds in the indene ring, resulting in the formation of the hexahydro derivative .

Industrial Production Methods: Industrial production of 1H-Inden-1-ol, 2,3,4,5,6,7-hexahydro- typically involves large-scale hydrogenation reactors where indene is subjected to hydrogen gas in the presence of a suitable catalyst. The reaction conditions are optimized to achieve high yield and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1H-Inden-1-ol, 2,3,4,5,6,7-hexahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Inden-1-ol, 2,3,4,5,6,7-hexahydro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Inden-1-ol, 2,3,4,5,6,7-hexahydro- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic indene ring can interact with lipid membranes and proteins, affecting their behavior and activity .

Comparison with Similar Compounds

    1H-Indene, 2,3,4,5,6,7-hexahydro-: Similar structure but lacks the hydroxyl group.

    1H-Inden-1-one, 2,4,5,6,7,7a-hexahydro-4,4,7a-trimethyl-: Contains additional methyl groups and a ketone functional group.

    4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, acetate: Contains an acetate group instead of a hydroxyl group.

Uniqueness: 1H-Inden-1-ol, 2,3,4,5,6,7-hexahydro- is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity compared to its similar compounds .

Properties

IUPAC Name

2,3,4,5,6,7-hexahydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-9-6-5-7-3-1-2-4-8(7)9/h9-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZKARYAYJIDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447947
Record name 1H-Inden-1-ol, 2,3,4,5,6,7-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39832-95-6
Record name 1H-Inden-1-ol, 2,3,4,5,6,7-hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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